molecular formula C12H11NO3S B2965851 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid CAS No. 951920-03-9

4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid

Cat. No. B2965851
CAS RN: 951920-03-9
M. Wt: 249.28
InChI Key: GMAXVPUNJLXEQY-UHFFFAOYSA-N
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Description

“4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 . It is a solid substance . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their utility in various fields . The synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Physical And Chemical Properties Analysis

“4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid” is a solid substance . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including the compound , have been studied for their potential as antioxidants . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazoles make them valuable in research aimed at preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Applications

The thiazol moiety is a common feature in molecules with analgesic (pain-relieving) and anti-inflammatory properties. This makes 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid a candidate for the development of new painkillers and anti-inflammatory drugs .

Antimicrobial and Antifungal Applications

Thiazole compounds have shown antimicrobial and antifungal activities, making them interesting for the development of new antibiotics and antifungals. Their ability to inhibit the growth of bacteria and fungi is crucial in the fight against resistant strains .

Antiviral Applications

Research has indicated that thiazole derivatives can exhibit antiviral activities. This includes the potential to inhibit the replication of viruses, which is a key step in the development of antiviral drugs .

Diuretic Applications

Some thiazoles have been found to possess diuretic properties, which means they can help promote the excretion of urine. This application is significant in the treatment of conditions like hypertension and edema .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is being explored, particularly in the context of neurodegenerative diseases. These compounds may protect nerve cells from damage and improve neurological function .

Antitumor and Cytotoxic Applications

Thiazole derivatives, including 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid, are being investigated for their antitumor and cytotoxic effects. They may inhibit the growth of cancer cells and could be used in cancer therapy .

Chemical Research and Synthesis

In chemical research, thiazole derivatives are used as building blocks for the synthesis of more complex molecules. They serve as key intermediates in the creation of a variety of biologically active compounds .

Future Directions

Thiazoles and their derivatives have shown potential in various fields, including medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research could focus on the design and development of different thiazole derivatives, including “4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid”, to explore their potential applications in various fields.

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-7-17-11(13-8)6-16-10-4-2-9(3-5-10)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXVPUNJLXEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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